molecular formula C10H14FN3O4S2 B2736614 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide CAS No. 2034404-63-0

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide

Cat. No.: B2736614
CAS No.: 2034404-63-0
M. Wt: 323.36
InChI Key: UUBFOCZFFZFKGT-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide is a chemically optimized benzothiadiazine derivative of significant interest in medicinal chemistry and kinase research. Its core structure is related to inhibitors of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, a primary target in acute myeloid leukemia (AML) [Source: PubMed] . The specific substitutions, including the 6-fluoro group and the ethanesulfonamide moiety, are designed to enhance potency and selectivity by engaging key residues in the ATP-binding pocket of the kinase. This compound serves as a critical chemical probe for investigating the pathological role of FLT3-ITD and other mutant forms in oncogenic proliferation and survival [Source: RCSB PDB] . Researchers utilize this molecule in biochemical assays to quantify inhibition constants (IC50/Ki) and in cellular models to study its effects on downstream signaling cascades, apoptosis induction, and cell cycle arrest, providing invaluable data for structure-activity relationship (SAR) studies and the development of next-generation targeted therapeutics.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O4S2/c1-4-19(15,16)12-8-6-10-9(5-7(8)11)13(2)20(17,18)14(10)3/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBFOCZFFZFKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of sulfonamide derivatives and is characterized by the presence of a fluorinated benzo[c][1,2,5]thiadiazole moiety. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄F N₃O₄S
  • Molecular Weight : 329.33 g/mol

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:

  • Antibacterial Activity : The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro assays indicated that it could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

Research also highlighted the antifungal potential of this compound. It demonstrated effective inhibition against fungal strains such as Candida albicans, with MIC values indicating its efficacy in a clinical context.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The presence of the fluorine atom may enhance membrane permeability in microbial cells.
  • Interference with Metabolic Pathways : The sulfonamide group can mimic para-amino benzoic acid (PABA), leading to competitive inhibition in folate synthesis.

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized various derivatives of thiadiazole compounds and evaluated their biological activities. Among these derivatives, those containing the benzo[c][1,2,5]thiadiazole structure showed promising results against resistant bacterial strains.

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on establishing a structure-activity relationship for sulfonamide derivatives. It was found that modifications at specific positions on the thiadiazole ring could enhance antibacterial potency while reducing toxicity.

Study 3: Clinical Implications

Clinical trials assessing the efficacy of similar compounds in treating infections caused by resistant bacteria have shown positive outcomes. These findings suggest that this compound could be a candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity and Selectivity

The target compound’s fluorine atom at position 6 distinguishes it from analogs like those in , which feature trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups at the same position.

In contrast, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (metosulam, ) shares the sulfonamide group but employs a triazolopyrimidine scaffold. Metosulam’s herbicidal activity relies on acetolactate synthase (ALS) inhibition, a mechanism common to sulfonamide herbicides. The target compound’s benzo[c]thiadiazole core may offer distinct steric or electronic interactions with ALS or other enzymatic targets .

Functional Group Comparisons

The ethanesulfonamide group in the target compound contrasts with the acetamide moieties in ’s benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to acetamides (pKa ~15–16), which could influence solubility, bioavailability, and target engagement .

Ring System Variations

The benzo[c][1,2,5]thiadiazole core in the target compound differs from the 1,3-dioxane-4,6-dione systems in or the triazolo[1,5-c]pyrimidine scaffold in diclosulam ( ). Thiadiazoles are electron-deficient heterocycles, often associated with redox activity or π-stacking interactions, whereas triazolopyrimidines and dioxanes may prioritize conformational flexibility or hydrolytic stability .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Functional Group Potential Applications
Target Compound Benzo[c][1,2,5]thiadiazole 6-Fluoro, 1,3-dimethyl Ethanesulfonamide Agrochemicals/Pharmaceuticals
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ( ) Benzothiazole 6-CF₃, 4-methoxyphenyl Acetamide Agrochemicals
Metosulam ( ) Triazolo[1,5-a]pyrimidine 2,6-Dichloro-3-methylphenyl Sulfonamide Herbicide (ALS inhibitor)
Diclosulam ( ) Triazolo[1,5-c]pyrimidine 2,6-Dichloro, 5-ethoxy-7-fluoro Sulfonamide Herbicide (ALS inhibitor)

Research Implications and Gaps

  • Fluorine vs. CF₃/OCF₃ : Comparative studies could evaluate whether fluorine’s electronic effects enhance target selectivity over bulkier substituents.
  • Sulfonamide vs. Acetamide : Biochemical assays might reveal differences in binding kinetics or solubility.

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